

Spectroscopic Analysis of 2-Phenylquinoline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **2-Phenylquinoline**

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Introduction

The **2-phenylquinoline** scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with a wide array of biological activities and photophysical properties. These derivatives have been investigated for their potential as anticancer, anti-coronavirus, antibacterial, and antioxidant agents.^{[1][2][3]} Furthermore, their inherent fluorescence makes them valuable in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.^{[4][5]}

Accurate structural elucidation and purity assessment are paramount in the development of these compounds. Spectroscopic techniques are the cornerstone of this characterization process. This technical guide provides an in-depth overview of the key spectroscopic methods used to analyze **2-phenylquinoline** derivatives, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible (UV-Vis), and Fluorescence Spectroscopy. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of these important molecules.

Core Spectroscopic Techniques and Data

A combination of spectroscopic methods is essential for the unambiguous characterization of **2-phenylquinoline** derivatives. Each technique provides unique and complementary information regarding the molecular structure, connectivity, and purity of the synthesized compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ^1H and ^{13}C NMR are routinely used to confirm the identity of **2-phenylquinoline** derivatives.[6][7]

Experimental Protocol (General) ^1H NMR and ^{13}C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer, such as a Bruker DRX spectrometer.[8][9] Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration. Deuterated solvents such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6) are used to dissolve the sample.[8][10] Data analysis involves the interpretation of chemical shifts (δ), coupling constants (J), and integration values to map the proton and carbon framework of the molecule.

Table 1: Representative ^1H and ^{13}C NMR Spectroscopic Data for **2-Phenylquinoline** Derivatives

Compound	Spectroscopic Data	Reference
2-phenylquinoline	¹ H NMR (400MHz, CDCl ₃ /TMS): δ (ppm) 7.44-7.48 (m, 1H), 7.51-7.54 (m, 3H), 7.69-7.74 (m, 1H), 7.82 (d, J= 8.4 Hz, 1H), 7.87 (d, J=8.8 Hz, 1H), 8.15-8.17 (m, 3H), 8.20-8.22 (m, 1H). ¹³ C NMR (100MHz, CDCl ₃ /TMS): δ (ppm) 119.0, 126.3, 127.5, 127.6, 128.9, 129.3, 129.7, 129.8, 130.9, 136.8, 139.7, 148.3, 157.4.	[10]
2-(4-chlorophenyl)quinoline	¹ H NMR (400MHz, CDCl ₃ /TMS): δ (ppm) 7.49-7.56 (m, 3H), 7.74 (t, J= 7.6 Hz, 1H), 7.82-7.86 (m, 2H), 8.11-8.16(m, 3H), 8.23 (d, J=8.4 Hz, 1H). ¹³ C NMR (100MHz, CDCl ₃ /TMS): δ (ppm) 118.6, 126.5, 127.2, 127.5, 128.8, 129.0, 129.7, 129.9, 135.6, 136.9, 138.1, 148.3, 156.1.	[10]

| 6-chloro-2-phenylquinoline | ¹H NMR (400MHz, CDCl₃/TMS): δ (ppm) 7.45-7.49 (m, 1H), 7.53 (t, J= 7.2 Hz, 2H), 7.66 (d, J= 8.8 Hz, 1H), 7.81 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 8.09-8.15 (m, 4H).¹³C NMR (100MHz, CDCl₃/TMS): δ (ppm) 119.8, 126.1, 127.5, 127.8, 128.8, 129.6, 130.6, 130.9, 131.3, 135.9, 139.2, 146.7, 157.6. | [10] |

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), provides highly accurate mass measurements, which is

critical for confirming the molecular formula.[7][10] The fragmentation patterns observed can also offer structural information.[11][12]

Experimental Protocol (General) High-resolution mass spectra are commonly recorded using an ESI time-of-flight (TOF) or Orbitrap mass spectrometer.[9][12] Samples are typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. The instrument provides a mass-to-charge ratio (m/z) for the molecular ion (e.g., $[M+H]^+$), which is compared against the calculated theoretical value.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for **2-Phenylquinoline** Derivatives

Compound	Ionization	m/z $[M+H]^+$ Calculated	m/z $[M+H]^+$ Found	Reference
2-phenylquinoline	ESI	206.0964	206.0968	[10]
2-(4-chlorophenyl)quinoline	ESI	240.0575	240.0580	[10]
(E)-ethyl 2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate	ESI	Not Reported	Not Reported	[7]

| Ethyl 2-formyl-4-styrylquinoline-3-carboxylate | ESI | 346.1438 | 346.1452 |[7] |

3. UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and photoluminescence (PL) spectroscopy are essential for characterizing the photophysical properties of **2-phenylquinoline** derivatives, which is particularly relevant for applications in materials science (e.g., OLEDs).[4][13] UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy measures the emission of light after excitation.

Experimental Protocol (General) UV-Vis and fluorescence spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively. The analysis is performed on dilute solutions of the compound in a suitable solvent, such as dichloromethane (CH_2Cl_2) or ethanol, at a specific concentration (e.g., 2.5×10^{-5} mol/L).[\[13\]](#) The UV-Vis spectrum yields the wavelength of maximum absorption (λ_{max}), while the PL spectrum provides the wavelength of maximum emission (λ_{em}).

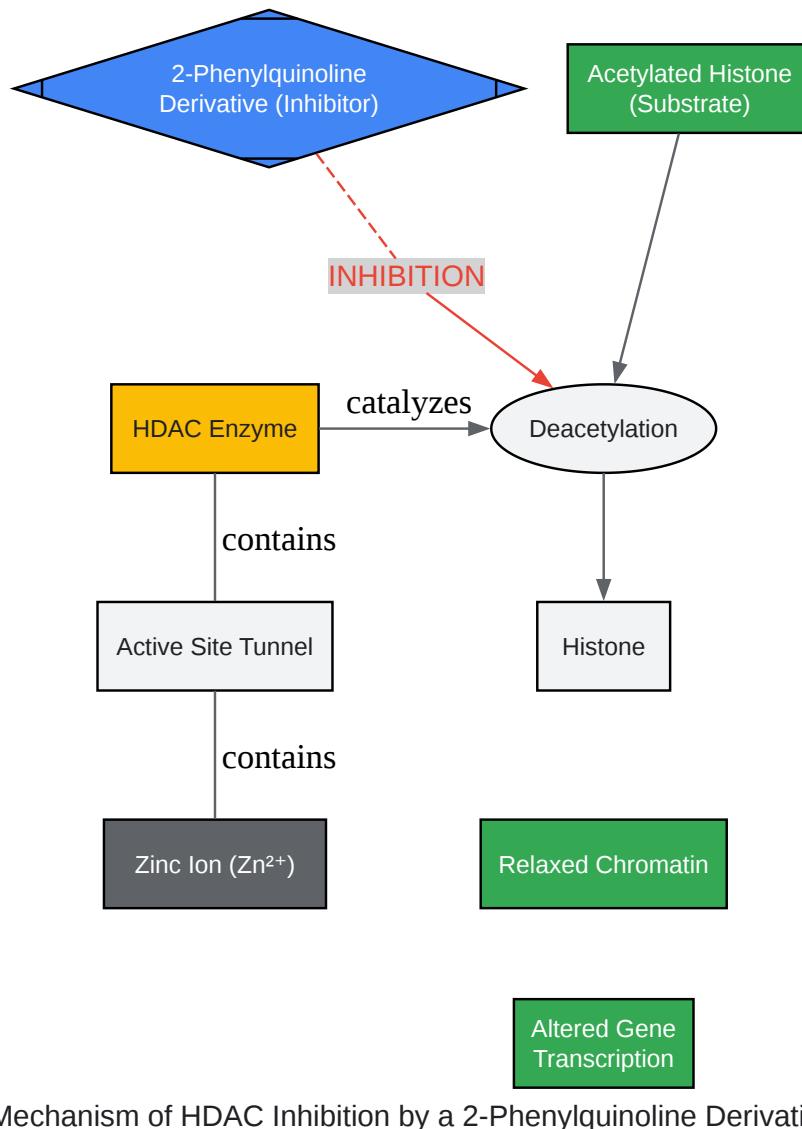
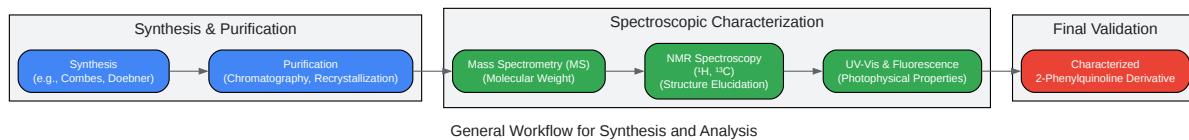
Table 3: Photophysical Data for Phenylquinoline Derivatives

Compound	Solvent	λ_{aes} (nm)	λ_{em} (nm)	Reference
5,7-diphenylquinoline	CH_2Cl_2	210, 255, 335	382.4	[13]
2,5,7-triphenylquinoline	CH_2Cl_2	210, 275, 350	393.6	[13]

| m-terphenylamine (precursor) | CH_2Cl_2 | 210, 250, 320 | 400.4 |[\[13\]](#) |

Integrated Experimental Workflow

The characterization of a novel **2-phenylquinoline** derivative follows a logical workflow, integrating synthesis, purification, and a suite of spectroscopic analyses to confirm its structure and purity before proceeding to biological or materials testing.



Mechanism of HDAC Inhibition by a 2-Phenylquinoline Derivative

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